molecular formula C12H11NO2 B12221702 2-Methoxy-8-methylquinoline-3-carbaldehyde

2-Methoxy-8-methylquinoline-3-carbaldehyde

Cat. No.: B12221702
M. Wt: 201.22 g/mol
InChI Key: GWFNQQRZAIINKL-UHFFFAOYSA-N
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Description

2-Methoxy-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 8-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-8-methylquinoline-3-carbaldehyde typically involves the functionalization of a quinoline ring. One common method is the Meth-Cohn procedure, which involves the reaction of 2-methoxy-3-formyl quinoline derivatives with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and silicon oxide at room temperature . Another approach involves the condensation of 2-methylquinoline with appropriate aldehyde precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-8-methylquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂⁺)

Major Products Formed

    Oxidation: 2-Methoxy-8-methylquinoline-3-carboxylic acid

    Reduction: 2-Methoxy-8-methylquinoline-3-methanol

    Substitution: Various substituted quinoline derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 2-Methoxy-8-methylquinoline-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-8-methylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position and the methyl group at the 8-position can affect the electronic distribution within the molecule, potentially enhancing its interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methoxy-8-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-6-10(7-14)12(15-2)13-11(8)9/h3-7H,1-2H3

InChI Key

GWFNQQRZAIINKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C=O

Origin of Product

United States

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